Mono-cyclohexyl phthalate-3,4,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-cyclohexyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of mono-cyclohexyl phthalate. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the phthalate structure, which can influence the compound’s pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-cyclohexyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the mono-cyclohexyl phthalate molecule. The process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
Mono-cyclohexyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phthalate group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phthalate group under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mono-cyclohexyl phthalate-3,4,5,6-D4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to track chemical reactions and metabolic pathways.
Biology: It helps in studying the biological processes and interactions involving phthalates.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development and testing of new materials and products
Mechanism of Action
The mechanism of action of mono-cyclohexyl phthalate-3,4,5,6-D4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior, including its absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying the pharmacokinetics and dynamics of related compounds .
Comparison with Similar Compounds
Mono-cyclohexyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:
Mono-n-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with different alkyl groups.
Mono-cyclohexyl phthalate: The non-deuterated form of the compound
These compounds share similar chemical properties but differ in their specific applications and effects due to the presence or absence of deuterium atoms .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D |
InChI Key |
PMDKYLLIOLFQPO-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.